3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide
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Overview
Description
3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound belonging to the benzamide class Benzamides are known for their diverse applications in medical, industrial, and biological fields
Preparation Methods
The synthesis of 3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves the reaction of 3-hydroxybenzoic acid with 3-(2-phenylethoxy)aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antioxidant and antibacterial activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The antibacterial activity is believed to result from its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth .
Comparison with Similar Compounds
3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide can be compared with other benzamide derivatives such as:
2-Hydroxy-N-(3-phenylpropyl)benzamide: Similar in structure but with different substituents, leading to variations in biological activity.
5-Bromo-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide:
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
648924-82-7 |
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Molecular Formula |
C21H19NO3 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C21H19NO3/c23-19-10-4-8-17(14-19)21(24)22-18-9-5-11-20(15-18)25-13-12-16-6-2-1-3-7-16/h1-11,14-15,23H,12-13H2,(H,22,24) |
InChI Key |
CGXXXOGSSNYBRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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